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VUF11207 (trifluoroacetate salt)

Cat. No.: B1164522
M. Wt: 584.6
InChI Key: GZXNWMFPSYCITC-QTCZRQAZSA-N
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Description

Overview of Chemokine Receptor Systems in Cellular Signaling

Chemokine receptors are a large family of proteins found on the surface of cells that belong to the G protein-coupled receptor (GPCR) superfamily. nih.govcusabio.comassaygenie.com Their primary function is to bind to small signaling proteins called chemokines. cusabio.comassaygenie.com This binding event triggers a cascade of intracellular signals that ultimately dictate the cell's movement and other biological responses. cusabio.comassaygenie.comresearchgate.net

The human genome encodes approximately 50 different chemokines and 20 chemokine receptors, creating a complex and versatile signaling network. assaygenie.com This system is crucial for a multitude of physiological processes, including:

Immune cell trafficking: Directing immune cells to sites of infection or injury. cusabio.comcreative-diagnostics.com

Tissue homeostasis: Maintaining the normal migration and positioning of cells within tissues. assaygenie.comcreative-diagnostics.com

Embryonic development: Guiding the migration of cells during the formation of organs and tissues. nih.gov

The signaling process initiated by chemokine receptors typically involves the activation of intracellular G proteins. cusabio.comresearchgate.netcreative-diagnostics.com This activation leads to the production of second messengers, which in turn activate various downstream signaling pathways like the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. cusabio.comassaygenie.com These pathways orchestrate cellular responses such as chemotaxis (directed cell movement), adhesion, and survival. cusabio.comassaygenie.com

Significance of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) in Biological Contexts

Within the chemokine receptor family, a distinct subgroup known as atypical chemokine receptors (ACKRs) has emerged. nih.gov As their name suggests, these receptors function differently from their "typical" counterparts. ACKR3, also known as CXCR7, is a prominent member of this atypical family. nih.govwikipedia.org

The "atypical" nature of ACKR3 stems from its altered signaling mechanism. nih.gov While it binds to the chemokines CXCL11 and CXCL12, it does not primarily signal through the classical G protein-dependent pathways that lead to cell migration. nih.govwikipedia.orgnih.gov Instead, ACKR3 predominantly signals through a β-arrestin-dependent pathway. wikipedia.orgnih.govnih.gov This unique signaling cascade has profound implications for its biological roles.

One of the key functions of ACKR3 is to act as a "scavenger" or "decoy" receptor. nih.govnih.govnih.gov It efficiently binds and internalizes its chemokine ligands, thereby regulating their extracellular concentrations. nih.govnih.gov This scavenging activity is crucial for shaping chemokine gradients, which are essential for guiding cell migration.

Research has implicated ACKR3 in a wide range of physiological and pathological processes, including:

Cancer: ACKR3 is overexpressed in various cancers and plays a role in tumor growth, angiogenesis, and metastasis. snmjournals.orgsnmjournals.orgtandfonline.com

Cardiovascular Development and Disease: ACKR3 is essential for proper heart development and is involved in conditions like atherosclerosis. nih.govnih.gov

Neurological Function: It plays a role in neuronal migration and has been linked to neurological conditions such as stroke and multiple sclerosis. nih.govnih.govtandfonline.com

Inflammation: ACKR3 is involved in modulating inflammatory responses. tandfonline.com

VUF11207 (trifluoroacetate salt) as a Research Probe for ACKR3/CXCR7

The distinct characteristics and significant biological roles of ACKR3 have made it an attractive target for scientific investigation. To unravel its complex functions, researchers rely on specific molecular tools, such as VUF11207.

VUF11207 is a small molecule that acts as a potent and high-affinity agonist for the ACKR3 receptor. sigmaaldrich.comrndsystems.commerckmillipore.com An agonist is a substance that binds to a receptor and activates it, mimicking the effect of the natural ligand. In the case of VUF11207, it induces the recruitment of β-arrestin2 to ACKR3 and the subsequent internalization of the receptor, a hallmark of ACKR3 activation. nih.govsigmaaldrich.commerckmillipore.com

The development of VUF11207 and other similar compounds has provided researchers with invaluable tools to selectively activate and study the downstream signaling and cellular consequences of ACKR3 engagement. nih.gov These probes allow for the controlled investigation of ACKR3's function in various experimental models, both in vitro and in vivo.

Rationale for Investigation of ACKR3/CXCR7 Modulators

The widespread involvement of ACKR3 in numerous diseases has spurred significant interest in developing molecules that can modulate its activity. tandfonline.commtroyal.ca The rationale for investigating ACKR3 modulators, including agonists like VUF11207 and antagonists, is multifaceted:

Therapeutic Potential: Given ACKR3's role in cancer progression, inflammation, and cardiovascular disease, targeting this receptor with specific modulators holds promise for the development of novel therapies. snmjournals.orgsnmjournals.orgtandfonline.com For instance, inhibiting ACKR3 activity could potentially hinder tumor growth and metastasis. tandfonline.com Conversely, activating ACKR3 might be beneficial in other contexts.

Understanding Disease Mechanisms: By using specific modulators to either activate or block ACKR3 function, researchers can gain deeper insights into the precise role of this receptor in the development and progression of various diseases. nih.govresearchgate.net

Dissecting Complex Signaling Networks: The chemokine system is characterized by a high degree of complexity, with multiple ligands and receptors interacting in intricate ways. wikipedia.org ACKR3 modulators allow for the specific dissection of the ACKR3 signaling axis, helping to untangle its contribution from that of other related receptors like CXCR4, which also binds CXCL12. wikipedia.orgnih.gov

The study of compounds like VUF11207 is therefore crucial for advancing our fundamental understanding of ACKR3 biology and for exploring its potential as a therapeutic target.

Data Tables

Table 1: Properties of VUF11207

PropertyValueSource
Chemical Name (E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide trifluoroacetate (B77799) sigmaaldrich.com
Molecular Formula C29H36F4N2O6 biosynth.com
Molecular Weight 584.59 g/mol biosynth.com
Activity ACKR3 (CXCR7) agonist sigmaaldrich.comrndsystems.com
Potency (EC50) 1.6 nM (for β-arrestin2 recruitment) sigmaaldrich.comrndsystems.commerckmillipore.com
Affinity (pKi) 8.1 sigmaaldrich.commerckmillipore.com

Properties

Molecular Formula

C27H35FN2O4 · CF3COOH

Molecular Weight

584.6

InChI

InChI=1S/C27H35FN2O4.C2HF3O2/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4;3-2(4,5)1(6)7/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3;(H,6,7)/b19-15+;

InChI Key

GZXNWMFPSYCITC-QTCZRQAZSA-N

SMILES

COC1=CC(C(N(CCC2N(C)CCC2)C/C(C)=C/C3=CC=CC=C3F)=O)=CC(OC)=C1OC.OC(C(F)(F)F)=O

Synonyms

N-[(2E)-3-(2-fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-benzamide trifluoroacetate salt

Origin of Product

United States

Structure Activity Relationship Sar and Computational Studies of Vuf11207 Analogues

Design and Synthesis Methodologies for VUF11207 and Related Compounds

The discovery and optimization of VUF11207 emerged from a focused investigation of a styrene-amide scaffold, which was initially identified in patents filed by Chemocentryx. vu.nlnih.gov A subsequent study detailed the synthesis of 24 derivatives based on this scaffold, ultimately yielding VUF11207 and a related compound, VUF11403, as potent ACKR3 agonists. vu.nlnih.gov The general synthetic approach to these styrene-amide derivatives allows for the exploration of various substituents on different parts of the molecule, facilitating extensive SAR studies.

The development of fluorescent probes based on the VUF11207 structure represents a significant advancement in the study of ACKR3. nih.gov The synthesis of these probes was strategically guided by existing SAR data and computational docking, which suggested that the 3-methoxy group on the benzamide (B126) ring of VUF11207 is not critical for receptor binding. nih.gov This insight allowed for the attachment of a linker and a fluorophore at this position without compromising the ligand's affinity for ACKR3. nih.gov

Furthermore, the principles of photopharmacology have been applied to create photoswitchable ligands that can modulate ACKR3 activity with light. nih.govacs.org While not direct analogues of the VUF11207 styrene-amide scaffold, these photoswitchable agonists were developed based on a benzylpiperidine scaffold, employing a strategy known as "azologization". nih.govacs.org This involves incorporating a photoswitchable azobenzene (B91143) moiety into the core structure of a known ACKR3 agonist. nih.govacs.org Two primary synthetic routes were developed to generate a library of these azobenzene-containing analogues, enabling the investigation of how the position and nature of substituents on the azobenzene core affect the photochemical and pharmacological properties of the ligands. nih.govacs.org

Identification of Key Structural Determinants for ACKR3/CXCR7 Agonism

Through the synthesis and pharmacological evaluation of VUF11207 and its analogues, several key structural features have been identified as crucial for potent ACKR3/CXCR7 agonism. The styrene-amide core is a fundamental component of the pharmacophore, providing the necessary framework for interaction with the receptor. vu.nlnih.gov

The affinity of these compounds for ACKR3 is influenced by the substitution pattern on both the styrene (B11656) and the benzamide portions of the molecule. The initial library of 24 compounds explored variations in these regions, leading to ligands with a wide range of potencies. vu.nlnih.gov The culmination of this work identified VUF11207 and VUF11403 as high-potency agonists that effectively induce the recruitment of β-arrestin2 and subsequent internalization of the receptor. vu.nlnih.gov

The development of fluorescent analogues of VUF11207 further refined the understanding of the SAR. nih.gov The successful creation of active fluorescent probes by modifying the 3-position of the benzamide ring confirmed that this position is amenable to substitution without significant loss of affinity. nih.gov This tolerance for modification at this site suggests that this part of the molecule is likely oriented towards the extracellular space or a less constrained region of the binding pocket.

In the context of photoswitchable ligands, the geometry of the azobenzene linker plays a critical role in receptor activation. The trans isomer of the most successful photoswitchable agonist, compound 3e (VUF25471), binds to and activates ACKR3 at concentrations ten times lower than its cis isomer. biorxiv.org This indicates that the more linear and planar conformation of the trans isomer is preferred for optimal interaction with the ACKR3 binding site.

A series of novel small-molecule ACKR3 agonists have also been developed with the aim of producing antiplatelet therapies. chemrxiv.org Extensive SAR studies on these compounds resulted in agonists with potencies in the low micromolar to nanomolar range. Notably, compounds 23 and 27 demonstrated high efficacy in β-arrestin recruitment and significant inhibition of platelet aggregation. chemrxiv.org

CompoundEC50 (β-arrestin)Emax (β-arrestin)Platelet Aggregation Inhibition
23 111 nM95%up to 80%
27 69 nM82%up to 97%

These findings highlight the therapeutic potential of targeting ACKR3 with small-molecule agonists and further underscore the importance of specific structural features in achieving high potency and efficacy. The selectivity of these compounds for ACKR3 over other chemokine receptors like ACKR2, CXCR3, and CXCR4 is also a critical aspect of their pharmacological profile. chemrxiv.org

Application of Computational Modeling and 3D Fingerprint Analysis in SAR Elucidation

Computational modeling has been an indispensable tool in deciphering the SAR of VUF11207 and its analogues. Computational 3D Fingerprint studies were instrumental in the initial development of these compounds, helping to identify key affinity descriptors from the synthesized library of 24 styrene-amide derivatives. vu.nlnih.gov This approach allows for the comparison of the 3D structures of molecules and the identification of structural features that correlate with biological activity, thereby guiding the optimization process.

The public availability of the cryo-electron microscopy (cryo-EM) structure of ACKR3 in complex with a small-molecule partial agonist provided a significant boost to the rational design of new ligands. nih.gov Researchers have utilized this structural information to perform in silico docking experiments with VUF11207. nih.gov These docking studies predicted a binding mode for VUF11207 within the ACKR3 binding pocket and supported the experimental observation that the 3-position of the aryl ring is a suitable point for modification to create fluorescent probes. nih.gov The docking was performed using OEDOCKING Hybrid docking methods. nih.gov

In the development of photoswitchable ACKR3 agonists, computational modeling was used to compare the three-dimensional shapes of the parent compound and its "azologized" analogues. nih.govacs.org This analysis revealed that the trans isomer of the photoswitchable ligand 3e has a high degree of conformational similarity to the parent agonist, suggesting that they could adopt a similar binding mode. nih.gov In contrast, the bent conformation of the cis isomer showed a poor overlap, providing a structural rationale for its lower activity. nih.gov A proposed binding mode for the active trans-3e isomer within the ACKR3 cryo-EM structure is consistent with the observed SAR and the reduced interaction upon photoswitching to the cis form. biorxiv.org

The agonistic activity of VUF11207 and related compounds has been shown to induce the heterodimerization of ACKR3 with CXCR4. nih.govbiorxiv.org This finding, supported by experimental evidence, suggests that computational models of receptor-ligand interactions should also consider the possibility of higher-order receptor complexes.

Development of Photoswitchable ACKR3 Ligands Based on VUF11207 Scaffold

The development of photoswitchable ligands allows for the precise spatiotemporal control of receptor activity using light, offering a powerful tool for studying cellular signaling. While not a direct modification of the VUF11207 styrene-amide backbone, the development of photoswitchable ACKR3 agonists was inspired by the broader goal of creating molecular tools to study this receptor. nih.govacs.org

Researchers designed and synthesized a series of 12 photoswitchable, azobenzene-containing analogues based on a known benzylpiperidine ACKR3 agonist scaffold. nih.govacs.org This "azologization" approach replaces a key part of the original molecule with a photoswitchable azobenzene unit. The most promising compound to emerge from this work was 3e (VUF25471), which acts as a potent photoswitchable agonist for ACKR3. nih.govbiorxiv.org

The photochemical properties of 3e are robust. It can be efficiently switched from its more stable and active trans isomer to the less active cis isomer upon illumination with light of a specific wavelength. nih.govbiorxiv.org The cis isomer has a long thermal half-life, meaning it reverts back to the trans form very slowly in the dark, which is a desirable property for a photoswitchable tool compound. biorxiv.org

Pharmacologically, the trans isomer of 3e is approximately ten times more potent than the cis isomer in both binding to ACKR3 and inducing β-arrestin recruitment. biorxiv.org This difference in activity allows for the light-dependent modulation of ACKR3 signaling. Furthermore, 3e has been shown to be selective for ACKR3 when tested against a panel of other chemokine receptors. biorxiv.org The successful development of this photoswitchable agonist provides a valuable addition to the chemical toolbox for investigating the complex biology of ACKR3. nih.govbiorxiv.org

Preclinical Biological Investigations of Vuf11207 Trifluoroacetate Salt

In vitro Cellular Model Studies

VUF11207 has been extensively characterized as a potent agonist of the ACKR3/CXCR7 receptor in Human Embryonic Kidney 293 (HEK293) and HEK-293T cell lines. In HEK293 cells engineered to express CXCR7, VUF11207 fumarate (B1241708) demonstrated a potent agonistic activity with an EC50 value of 1.6 nM. nih.govfrontiersin.org This agonism is characterized by the compound's ability to induce the recruitment of β-arrestin to the CXCR7 receptor. nih.govfrontiersin.org

Further studies utilizing HEK-293T cells transiently co-transfected with cDNA encoding for both CXCR7-RLuc and β-arrestin 2-YFP confirmed these findings. Exposure of these cells to VUF11207 resulted in a dose-dependent increase in a bioluminescence resonance energy transfer (BRET) signal, indicating the recruitment of β-arrestin 2 to the activated receptor. mdpi.comnih.gov The EC50 for this β-arrestin 2 recruitment was determined to be 1.6 nM. mdpi.comnih.gov VUF11207 also exhibits high-affinity binding to the CXCR7 receptor, with a reported pKi of 8.1. mdpi.comnih.gov

The agonistic activity of VUF11207 on CXCR7 in HEK-293T cells was further quantified with a pEC50 of 8.8 for β-arrestin2 recruitment and a pEC50 of 7.9 for subsequent receptor internalization.

Interactive Data Table: In vitro Activity of VUF11207 in HEK293 and HEK-293T Cells
ParameterCell LineValueReference
EC50 (Agonism)HEK293-CXCR71.6 nM nih.govfrontiersin.org
EC50 (β-arrestin 2 Recruitment)HEK-293T1.6 nM mdpi.comnih.gov
pKi (Binding Affinity)Not Specified8.1 mdpi.comnih.gov
pEC50 (β-arrestin 2 Recruitment)HEK-293T8.8
pEC50 (Receptor Internalization)HEK-293T7.9

The primary cellular phenotype induced by VUF11207 is the activation of the ACKR3/CXCR7 signaling pathway, which is distinct from classical G protein-coupled receptor (GPCR) signaling. The key event following VUF11207 binding is the recruitment of β-arrestin 2. This interaction triggers the internalization of the CXCR7 receptor. This process of receptor internalization is a crucial aspect of the cellular response to VUF11207.

Mechanistic Studies in Specific Disease-Relevant In vitro Models

The role of ACKR3/CXCR7 as a potential co-receptor for certain strains of the Human Immunodeficiency Virus (HIV) has led to investigations into the antiviral activity of its ligands. VUF11207 has been evaluated for its ability to interfere with HIV-1 entry. In a cellular model using human glioblastoma U87-MG cells expressing CD4 and CXCR7, VUF11207 demonstrated inhibitory activity against the HIV-1 HE #10 strain with an IC50 value of approximately 70 nM. However, it did not show inhibitory activity against the HIV-1 NPO3 and HIV-2 EHO strains at concentrations up to 5000 nM. This suggests that the anti-HIV activity of VUF11207 is strain-dependent.

Interactive Data Table: VUF11207 Activity Against HIV Strains
HIV StrainCell LineIC50 (nM)Reference
HIV-1 HE #10U87.CD4.CXCR7~70
HIV-1 NPO3U87.CD4.CXCR7>5000
HIV-2 EHOU87.CD4.CXCR7>5000

VUF11207, as a CXCR7 agonist, has been shown to play a role in bone metabolism by negatively regulating cellular events induced by C-X-C motif chemokine ligand 12 (CXCL12) and its primary receptor CXCR4. In in vitro experiments, a CXCR7 agonist was found to inhibit the enhancement of osteoclastogenesis induced by Receptor Activator of NF-κB Ligand (RANKL) and Tumor Necrosis Factor-α (TNF-α) that is mediated by CXCL12. nih.gov This suggests that VUF11207 can ameliorate osteoclast formation and bone resorption by modulating the CXCL12/CXCR4 axis. nih.gov

In vivo (Non-Human) Mechanistic Studies

The therapeutic potential of modulating the CXCR7 pathway with agonists like VUF11207 has been explored in a murine model of pathological bone loss. In a study where bone loss was induced by lipopolysaccharide (LPS) injection over the calvariae of mice, co-administration of a CXCR7 agonist significantly reduced osteoclastogenesis and bone resorption compared to mice injected with LPS alone. nih.gov This in vivo finding corroborates the in vitro results, indicating that CXCR7 agonism can mitigate inflammatory bone loss by interfering with the CXCL12-mediated enhancement of osteoclast activity. nih.gov

Impact on LPS-Induced Osteoclastogenesis and Bone Resorption in Murine Models

VUF11207, acting as a C-X-C receptor 7 (CXCR7) agonist, has been investigated for its effects on pathological bone loss, specifically in the context of lipopolysaccharide (LPS)-induced inflammation. nih.govnih.govspandidos-publications.combohrium.com In murine models, the administration of LPS is known to provoke inflammatory responses that lead to increased osteoclastogenesis (the formation of bone-resorbing cells) and subsequent bone resorption. nih.govmedchemexpress.commdpi.com

Preclinical in vivo studies utilizing eight-week-old male C57BL/6J mice have demonstrated the therapeutic potential of VUF11207 in mitigating these effects. nih.govnih.govresearchgate.net In these experimental models, LPS was subcutaneously injected over the calvariae (skullcaps) to induce osteoclast formation and bone loss. nih.govnih.gov Co-administration of VUF11207 with LPS resulted in a significant reduction in the number of osteoclasts compared to mice treated with LPS alone. nih.govnih.gov

Histological analysis, specifically tartrate-resistant acid phosphatase (TRAP) staining of the calvariae, revealed a marked decrease in the number of osteoclasts in the sutures of mice that received both LPS and the CXCR7 agonist. nih.gov This observation indicates that VUF11207 effectively inhibits the differentiation of osteoclast precursors into mature osteoclasts in an inflammatory environment. nih.gov

Furthermore, the inhibitory effect of VUF11207 on osteoclastogenesis translated into a significant attenuation of bone resorption. nih.govnih.govspandidos-publications.com Quantitative analysis of the bone resorption area in the murine calvariae showed that it was significantly lower in the group treated with both LPS and VUF11207. nih.govspandidos-publications.com These findings suggest that VUF11207 can ameliorate pathological bone destruction induced by inflammatory stimuli like LPS. nih.govspandidos-publications.com

Table 1: Effect of VUF11207 on LPS-Induced Osteoclastogenesis and Bone Resorption in Murine Calvaria

Treatment GroupNumber of OsteoclastsBone Resorption Area
PBS (Control)BaselineBaseline
LPSSignificantly IncreasedSignificantly Increased
LPS + VUF11207Significantly Lower than LPS groupSignificantly Lower than LPS group

Influence on Gene Expression Profiles (e.g., Cathepsin K mRNA, RANKL, TNF-α mRNA) in in vivo Systems

The inhibitory effects of VUF11207 on osteoclastogenesis and bone resorption are further substantiated by its influence on the expression of key genes involved in these processes. nih.gov In the same murine models of LPS-induced inflammation, the expression levels of Cathepsin K mRNA, Receptor Activator of Nuclear Factor-κB Ligand (RANKL) mRNA, and Tumor Necrosis Factor-alpha (TNF-α) mRNA were significantly lower in mice treated with both LPS and VUF11207 compared to those treated with LPS alone. nih.govnih.gov

Cathepsin K is a crucial protease expressed by mature osteoclasts and is directly involved in the degradation of bone matrix proteins. nih.govnih.govmdpi.com The observed reduction in Cathepsin K mRNA expression in the VUF11207-treated group is consistent with the histological findings of fewer mature osteoclasts. nih.gov

RANKL and TNF-α are potent pro-inflammatory cytokines that play a pivotal role in promoting the differentiation and activation of osteoclasts. nih.govmdpi.comtums.ac.irfrontiersin.org LPS is known to induce the expression of RANKL from osteoblasts and stimulate the production of TNF-α from macrophages and other immune cells. nih.govspandidos-publications.com The finding that VUF11207 inhibits the LPS-induced expression of both RANKL and TNF-α in vivo points to its mechanism of action in suppressing inflammatory bone loss. nih.govspandidos-publications.com By downregulating these key osteoclastogenic signals, VUF11207 effectively curtails the inflammatory cascade that drives pathological bone resorption. nih.govspandidos-publications.com

The attenuation of RANKL and TNF-α expression by VUF11207 is thought to be linked to its inhibitory effect on CXCL12-mediated enhancement of osteoclastogenesis. nih.govnih.govspandidos-publications.com This suggests that the therapeutic action of VUF11207 in this context is, at least in part, due to its ability to modulate the expression of critical inflammatory and bone-resorbing cytokines. nih.govspandidos-publications.com

Table 2: Effect of VUF11207 on Gene Expression in LPS-Treated Murine Calvaria

GeneExpression Level in LPS + VUF11207 Group (compared to LPS alone)
Cathepsin K mRNASignificantly Lower
RANKL mRNASignificantly Lower
TNF-α mRNASignificantly Lower

Vuf11207 Trifluoroacetate Salt As a Chemical Biology Tool

Application in Receptor Characterization and Functional Assays

VUF11207's defined mechanism of action allows researchers to precisely probe the functional responses of the ACKR3 receptor, particularly its canonical G protein-independent, β-arrestin-dependent signaling pathway.

Use in Beta-Arrestin Recruitment Assays for ACKR3/CXCR7

VUF11207 is widely employed as a reference agonist to stimulate the recruitment of β-arrestin to the ACKR3 receptor. Unlike canonical chemokine receptors that primarily signal through G proteins, ACKR3 is considered a "biased" receptor that preferentially engages β-arrestin upon activation. nih.gov VUF11207 reliably mimics this action, making it fundamental for assays that quantify this interaction.

In studies utilizing Human Embryonic Kidney 293 (HEK293) cells engineered to express ACKR3, VUF11207 induces a robust and dose-dependent recruitment of β-arrestin 2. tocris.commerckmillipore.com Bioluminescence Resonance Energy Transfer (BRET) assays, a common method for monitoring protein-protein interactions, show that VUF11207 is a highly potent agonist in this context. merckmillipore.com

Table 1: Potency of VUF11207 in ACKR3/CXCR7 β-Arrestin 2 Recruitment Assays
ParameterValueAssay SystemSource
EC₅₀1.6 nMBRET assay in HEK293 cells expressing CXCR7-RLuc and β-arrestin 2-YFP tocris.commerckmillipore.com
pEC₅₀8.8β-arrestin 2 recruitment assay medchemexpress.com

Utility in ACKR3/CXCR7 Internalization Studies

Agonist-induced receptor internalization is a critical cellular process for regulating signal duration and receptor density on the cell surface. VUF11207 serves as a potent chemical tool to trigger and study the internalization dynamics of ACKR3. Treatment of cells expressing ACKR3 with VUF11207 leads to a significant reduction in the receptor's surface expression. medchemexpress.com

Interestingly, VUF11207 has also been used to investigate the cross-regulation between ACKR3 and the classical chemokine receptor CXCR4, which share the endogenous ligand CXCL12. In Chinese Hamster Ovary (CHO) cells co-expressing both CXCR4 and ACKR3, stimulation with VUF11207 resulted in the degradation of both receptors after internalization. mdpi.com This finding highlights VUF11207's utility in studying receptor heterodimerization and cross-desensitization phenomena, suggesting its potential as a tool for investigating dual-targeting therapeutic strategies. mdpi.com

Table 2: Potency of VUF11207 in ACKR3/CXCR7 Internalization Assays
ParameterValueAssay SystemSource
pEC₅₀7.9CXCR7 internalization assay medchemexpress.com

Employment in CXCL12 Dissociation Studies from ACKR3

VUF11207 is utilized in competition binding assays to characterize the interaction between the endogenous chemokine CXCL12 and the ACKR3 receptor. By competing with radiolabeled or fluorescently labeled CXCL12 for the same binding site, VUF11207 helps determine the binding affinity of various ligands and probe the receptor's ligand-binding pocket. These displacement assays are crucial for understanding how different molecules interact with the receptor and can facilitate the dissociation of the natural ligand.

Research has shown that VUF11207 is a high-affinity ligand for ACKR3. merckmillipore.com Furthermore, studies on the individual enantiomers of VUF11207 revealed that the (R)-enantiomer possesses a higher affinity for ACKR3 compared to the (S)-enantiomer in [¹²⁵I]CXCL12 displacement assays. nih.gov This stereospecificity provides valuable structural insights for the design of new, more potent ACKR3 modulators.

Table 3: Binding Affinity of VUF11207 and its Enantiomers at ACKR3/CXCR7
CompoundParameterValueAssay TypeSource
VUF11207 (racemic)pKᵢ8.1Competition binding assay merckmillipore.commedchemexpress.com
(R)-VUF11207pEC₅₀8.3 ± 0.1[¹²⁵I]CXCL12 displacement assay nih.gov
(S)-VUF11207pEC₅₀7.7 ± 0.1[¹²⁵I]CXCL12 displacement assay nih.gov

Role in Elucidating Chemokine Receptor Signaling Pathways

The specificity of VUF11207 for ACKR3 makes it an essential tool for dissecting the complex signaling networks involving chemokine receptors. ACKR3 does not couple to G proteins but instead acts as a scavenger receptor for CXCL12, thereby modulating the signaling of CXCR4. elifesciences.orgelifesciences.org VUF11207 helps to isolate and study the unique signaling properties of ACKR3.

Recent studies have demonstrated that selective agonism of ACKR3 by VUF11207 can induce the formation of ACKR3/CXCR4 heterodimers on the surface of platelets. biorxiv.orgnih.gov This induced heterodimerization is associated with a significant attenuation of CXCL12-mediated signaling through CXCR4. Specifically, pretreatment with VUF11207 was shown to mitigate CXCL12-dependent platelet aggregation, thrombus formation, Akt phosphorylation, and intracellular calcium mobilization. biorxiv.orgnih.gov Furthermore, VUF11207 counteracted the CXCL12-induced suppression of cyclic AMP (cAMP). biorxiv.org These findings indicate that VUF11207 is instrumental in revealing a key mechanism of signal regulation where ACKR3 agonism can modulate CXCR4-dependent G protein signaling, likely through the formation of receptor heterodimers. biorxiv.orgnih.gov

Integration into Compound Screening Platforms and Libraries for Drug Discovery Research

VUF11207 has proven to be more than just a standalone research tool; it is a foundational molecule for the development of new chemical probes and screening platforms. Its established structure-activity relationship (SAR) serves as a template for creating novel compounds to study ACKR3. nih.govacs.org

A significant application is its use as the parent compound for the synthesis of the first fluorescent probes for ACKR3. nih.govacs.org Researchers have successfully attached fluorophores to the VUF11207 scaffold, creating new molecules that allow for the direct visualization of the receptor in cells and the development of advanced binding assays. nih.govacs.org These fluorescent derivatives have been successfully characterized in NanoBRET-based assays, a technology used for studying protein interactions in live cells. nih.gov The resulting probes are now being used as screening tools to discover and characterize new ACKR3 agonists in competition binding experiments. nih.govacs.org

Moreover, VUF11207 and its derivatives are included in various commercially available bioactive compound libraries. medchemexpress.com These libraries, such as GPCR-targeted and immunology-focused collections, are used in high-throughput screening campaigns by pharmaceutical and academic researchers to identify new lead compounds for drug development. medchemexpress.com

Considerations for the Trifluoroacetate Salt Form in Academic Research

Influence of Trifluoroacetate (B77799) Counter-Ion on Experimental Outcomes

The trifluoroacetate counter-ion is not biologically inert and can directly influence the physicochemical properties of the primary compound, thereby altering experimental outcomes. genscript.com For compounds like VUF11207, which are often studied for their interaction with biological macromolecules, any modification of their properties can lead to misleading results.

Research has demonstrated that the type of counter-ion can affect the secondary structure of peptides. nih.govnih.gov For instance, the presence of TFA has been shown to slightly increase the helical structure of Pediocin PA-1 compared to its chloride salt. nih.gov Similarly, for the peptide LL-37, different anions, including TFA, vary in their efficiency at inducing a helical structure. nih.gov Such conformational changes can directly impact a molecule's ability to bind to its target receptor, and while VUF11207 is a small molecule, not a peptide, the principle of counter-ion influence on conformation and intermolecular interactions remains a critical consideration.

Furthermore, the choice of counter-ion can lead to different results in functional assays. A study on various antimicrobial peptides (AMPs) found that the hemolytic activity of pexiganan (B138682) acetate (B1210297) was substantially higher than that of its trifluoroacetate or chloride salts, highlighting how the counter-ion can dramatically alter a compound's interaction with cell membranes. genscript.com These findings underscore the necessity of considering the TFA salt as a potential variable that can cause unpredictable fluctuations in experimental data. genscript.com

Table 1: Effect of Counter-Ion on Hemolytic Activity of Pexiganan

Pexiganan Salt FormHemolytic Activity at 256 µg/mL
Acetate30.75%
Trifluoroacetate7.04%
Chloride8.51%
This table illustrates the significant variation in biological activity of the peptide pexiganan depending on the associated counter-ion, as reported in academic research. genscript.com

Potential for Non-Specific or Allosteric Effects of Trifluoroacetate on Biological Systems

Studies have shown that TFA can impact cell proliferation in a dose-dependent and cell-type-specific manner. At concentrations as low as 10⁻⁹ M, TFA has been found to inhibit the proliferation of fetal rat osteoblasts and articular chondrocytes. genscript.comphysiology.org In some instances, it can inhibit cell growth at nanomolar levels, while in others, it may promote cell growth at higher millimolar concentrations. genscript.com For example, TFA was found to stimulate the growth of glioma cells in a dose-dependent manner. nih.gov This dual effect makes it a particularly problematic contaminant in cell-based assays.

Moreover, TFA has been identified as a potential allosteric regulator. One study found that TFA can act as an allosteric regulator on the glycine (B1666218) receptor (GlyR), increasing the receptor's activity at lower concentrations of its natural ligand, glycine. genscript.com In an in vivo context, TFA can trifluoroacetylate amino groups in proteins and phospholipids. genscript.com This modification can elicit an antibody response, introducing an immunological variable into animal studies. genscript.com Recent research has also shown that TFA exhibits moderate binding affinity to human fibrinogen, a key blood protein, challenging the assumption that it is biologically inert. acs.org

Methodological Implications for In vitro and In vivo Studies Using Trifluoroacetate Salts

The potential for the TFA counter-ion to interfere with experimental results has significant methodological implications for both in vitro and in vivo research involving compounds like VUF11207 trifluoroacetate salt.

For in vitro studies, the presence of TFA can interfere with certain physicochemical characterization techniques, such as infrared spectroscopy. researchgate.netnih.gov More critically, its direct biological effects mean that observed cellular responses may be a composite of the activity of the primary compound and the contaminating TFA. physiology.org This is particularly relevant for studies measuring cell proliferation, viability, or specific receptor activation, where even trace amounts of TFA could skew the results. genscript.comphysiology.org Researchers have noted that when comparing the activity of TFA and hydrochloride salts of peptides, the TFA salts consistently showed lower cell proliferation. physiology.org

Table 2: Acidity (pKa) of Trifluoroacetic Acid in Different Solvents

SolventpKa Value
Water~0.2 - 0.5
Acetonitrile12.65
The pKa of trifluoroacetic acid varies significantly with the solvent, which has implications for its behavior in different experimental systems and for the methods used to exchange it. researchgate.netnih.gov

For in vivo studies, the use of TFA salts is even more problematic due to the potential for systemic effects and immunogenicity. researchgate.netnih.govgenscript.com The trifluoroacetylation of endogenous macromolecules can trigger immune responses, which is a major concern in animal models, especially in fields like immunology research. genscript.comnih.gov

Given these issues, it is often recommended that the trifluoroacetate salt of a compound be converted to a more biologically inert salt, such as hydrochloride or acetate, before its biological effects are assessed. genscript.comphysiology.org Several methods exist for this counter-ion exchange, including:

Lyophilization: Repeatedly dissolving the compound in a solution containing an excess of a stronger acid, like hydrochloric acid (HCl), followed by freeze-drying. researchgate.netnih.gov

Ion-Exchange Chromatography: Using an ion-exchange resin to replace the trifluoroacetate ion. researchgate.netnih.gov

Reversed-Phase HPLC: Modifying the mobile phase to facilitate the exchange of the counter-ion. researchgate.netnih.gov

The choice of method depends on the chemical nature of the primary compound and the desired final salt form. researchgate.netnih.gov Verifying the successful removal or exchange of TFA is a crucial quality control step, which can be accomplished using techniques like ion chromatography or 19F-NMR. researchgate.netnih.govthermofisher.com Ultimately, acknowledging and addressing the potential impact of the trifluoroacetate counter-ion is essential for ensuring the validity and reproducibility of research conducted with compounds like VUF11207.

Future Research Directions for Vuf11207 Trifluoroacetate Salt

Exploration of Unexplored Mechanistic Aspects of ACKR3/CXCR7 Agonism

VUF11207 is well-characterized as a potent ACKR3 agonist with an EC50 of 1.6 nM, primarily mediating its effects through the recruitment of β-arrestin and subsequent receptor internalization, rather than through canonical G-protein signaling. rndsystems.comtocris.commerckmillipore.com Despite this, the full spectrum of downstream signaling events remains partially uncharted. Future research should focus on elucidating the nuanced intracellular cascades triggered by VUF11207-induced β-arrestin recruitment.

A crucial area of investigation is the G-protein-independent signaling landscape. While ACKR3 is termed "atypical" for its inability to activate G-proteins, the downstream consequences of β-arrestin binding are multifaceted and cell-context dependent. pnas.orgnih.gov For instance, in platelets, VUF11207 agonism modulates the lipidome, leading to the generation of anti-platelet lipids, a specific downstream effect that warrants deeper exploration. nih.gov Further studies could investigate how VUF11207-induced β-arrestin scaffolding initiates other signaling pathways, such as those involving MAP kinases (e.g., ERK), and how these pathways contribute to the observed physiological effects, like the inhibition of osteoclastogenesis. medchemexpress.com Additionally, the high constitutive activity of ACKR3, where β-arrestin is recruited even without a ligand, suggests that VUF11207 may modulate a pre-existing basal signaling state, a hypothesis that requires further testing. nih.govbiorxiv.org

Table 1: Mechanistic Profile of VUF11207 at ACKR3/CXCR7

Parameter Reported Value Key Function Reference(s)
Binding Affinity (pKi) 8.1 High-affinity binding to ACKR3/CXCR7 merckmillipore.commedchemexpress.com
β-arrestin2 Recruitment (pEC50) 8.8 Potent induction of β-arrestin2 binding medchemexpress.com
Receptor Internalization (pEC50) 7.9 Efficacious induction of receptor internalization medchemexpress.com
G-Protein Activation Not observed Atypical signaling, biased towards β-arrestin pnas.org
BRET Signal (EC50) 1.6 nM Potent agonist activity in cell-based assays rndsystems.commerckmillipore.com

Identification of Novel Binding Sites or Allosteric Modulation Mechanisms

The current understanding is that VUF11207 acts as an agonist at the orthosteric binding site of ACKR3. However, the broader family of GPCRs is known for complex allosteric regulation, where ligands bind to a topographically distinct site to modulate the receptor's response to its primary ligand. frontiersin.orgfrontiersin.org Future research could explore whether the ACKR3 receptor possesses allosteric sites that can be targeted to fine-tune its activity.

Studies combining computational docking simulations with site-directed mutagenesis could probe the VUF11207-ACKR3 interface to confirm its binding pose and identify adjacent regions that could serve as allosteric pockets. pnas.org While VUF11207 itself is an agonist, investigating its interaction with known allosteric modulators of other chemokine receptors, such as Plerixafor (an allosteric agonist of CXCR7), could reveal new principles of receptor modulation. nih.gov A particularly intriguing avenue is the search for negative or positive allosteric modulators (NAMs or PAMs) that could work in concert with VUF11207 or endogenous ligands like CXCL12. frontiersin.orgfrontiersin.org Such modulators would offer a more subtle and potentially more selective means of controlling ACKR3 function than simple activation or inhibition, opening new therapeutic strategies.

Development of Advanced Chemical Biology Probes Based on VUF11207 Scaffold

The chemical structure of VUF11207 provides a robust scaffold for the creation of advanced chemical biology probes to visualize and interrogate ACKR3 function in real-time. nih.gov Building on initial successes, this represents a significant direction for future research.

Scientists have already reported the synthesis of the first fluorescent probes for ACKR3 by conjugating fluorophores like BODIPY to the VUF11207 structure. nih.gov These probes, with reported pKd values ranging from 6.8 to 7.8, have proven effective in NanoBRET competition binding assays and for visualizing cellular receptor distribution via confocal microscopy. nih.gov Future work should aim to:

Expand the toolkit: Develop probes with different spectral properties (e.g., red-shifted fluorophores for deep-tissue imaging) and photo-affinity labels to irreversibly map binding interactions.

Enhance probe characteristics: Optimize the affinity and specificity of these probes to minimize off-target effects and improve the signal-to-noise ratio in various assays.

In vivo applications: Create probes suitable for in vivo imaging techniques, such as positron emission tomography (PET), which would allow for the non-invasive tracking of ACKR3 expression and distribution in preclinical disease models.

Table 2: VUF11207-Derived Fluorescent Probes for ACKR3

Probe Type Core Scaffold Key Feature Application(s) Reference(s)
Fluorescent Agonists (e.g., 18a-c) VUF11207 BODIPY fluorophore conjugate NanoBRET binding assays, Confocal microscopy, Screening for new ligands nih.gov

Broader Application of VUF11207 in Diverse Biological Systems Research

While ACKR3 is heavily studied in cancer, its expression in various tissues suggests a much broader physiological and pathological role. nih.gov VUF11207 is an ideal tool to explore these functions in diverse biological systems beyond oncology.

Promising research areas include:

Cardiovascular Disease: VUF11207 has been shown to reduce the procoagulant activity of activated platelets and limit the generation of atherogenic lipids. nih.gov Future studies could use VUF11207 in preclinical models of atherosclerosis, myocardial infarction, and stroke to dissect the therapeutic potential of ACKR3 agonism in these conditions. nih.govnih.gov

Inflammation and Immunology: The compound reduces CXCL12-mediated osteoclastogenesis and bone resorption in mouse models, suggesting a role in inflammatory bone diseases like rheumatoid arthritis. medchemexpress.comnih.gov Its effect on neutrophil activation also points to potential applications in conditions like heparin-induced thrombocytopenia (HIT). nih.gov

Neurobiology: Given ACKR3's expression in the central nervous system and its function as a scavenger for opioid peptides, VUF11207 could be used to probe the receptor's role in neuronal development, pain modulation, and neuro-inflammatory conditions. nih.gov

Table 3: Investigated and Potential Applications of VUF11207 in Biological Systems

Biological System Preclinical Model/System Observed/Potential Effect of VUF11207 Reference(s)
Hemostasis/Thrombosis Human Platelets Reduces procoagulant activity, inhibits aggregation nih.govnih.gov
Atherosclerosis Human Platelets / apoe-/- mice context Limits generation of atherogenic lysophosphatidylcholines (LPCs) nih.gov
Bone Biology Mouse model of LPS-induced bone loss Inhibits osteoclastogenesis and bone resorption medchemexpress.com
Inflammation Human Neutrophils Reduces activation and platelet-neutrophil aggregate formation nih.gov
Cancer Glioma, Endometrial, Esophageal Cancer Models Potential for investigation based on anti-CXCR7 antibody and siRNA data nih.gov

Synergistic Effects of VUF11207 with Other Pharmacological Agents in Preclinical Models

A compelling future direction is to investigate the synergistic or additive effects of VUF11207 when combined with other pharmacological agents. This approach could enhance therapeutic efficacy or overcome resistance mechanisms.

Potential combination strategies include:

With Chemotherapeutics: In glioblastoma models, an anti-CXCR7 antibody enhanced the efficacy of temozolomide. nih.gov This provides a strong rationale for testing the combination of VUF11207 with standard-of-care chemotherapies in various cancer models.

With Anti-platelet Agents: VUF11207 has been shown to inhibit platelet aggregation induced by CXCL12 in combination with classical activators like ADP and collagen. nih.gov This suggests a potential synergistic effect with conventional anti-platelet drugs, possibly allowing for lower doses and reduced bleeding risks.

With CXCR4 Antagonists: Since ACKR3 and CXCR4 share the ligand CXCL12 and can form heterodimers, combining the ACKR3 agonist VUF11207 with a CXCR4 antagonist could create a powerful "push-pull" mechanism to modulate CXCL12 signaling gradients, with potential applications in cancer metastasis and stem cell mobilization. pnas.orgnih.gov

Q & A

Q. Methodological Guidance

  • Solubility : Dissolve in DMSO (5 mg/mL) or PBS (pH 7.2, 0.5 mg/mL). Pre-warm to 37°C with sonication to prevent aggregation .
  • Storage : Aliquot and store at -20°C; avoid freeze-thaw cycles to maintain stability .
  • Bioactivity Confirmation : After reconstitution, validate activity via a βarr2 recruitment assay (e.g., ≥80% efficacy vs. CXCL12 control) .

How does trifluoroacetate counterion stability impact experimental outcomes?

Advanced Research Question
Trifluoroacetate (TFA) salts may interfere with:

  • Mass Spectrometry : TFA adducts suppress ionization; use LC-MS grade acetic acid for buffer exchange .
  • Cell Viability : High TFA concentrations (>0.1% v/v) are cytotoxic. Dialyze or dilute stock solutions to ≤0.01% TFA in final assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.